4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one
Description
Properties
IUPAC Name |
4-bromo-1-methyl-5-[(5-methyl-1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O2/c1-14-22-20(23-25(14)15-9-5-3-6-10-15)28-13-17-18(21)19(27)26(24(17)2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBJEYODFAMPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2)OCC3=C(C(=O)N(N3C)C4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolinone Core Formation
The pyrazolinone scaffold is constructed via Knorr-type cyclocondensation:
Procedure
- React ethyl acetoacetate (1.0 eq) with phenylhydrazine (1.05 eq) in ethanol under reflux (78°C, 6 h) to yield 1-phenyl-3-methyl-5-pyrazolone (87% yield).
- Brominate at C4 using N-bromosuccinimide (NBS, 1.1 eq) in acetonitrile with AIBN initiation (0.1 eq, 80°C, 4 h).
Optimization Data
| Parameter | Value Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Brominating Agent | NBS, Br₂, CuBr₂ | NBS | 78 |
| Solvent | CH₃CN, DMF, THF | CH₃CN | - |
| Temperature (°C) | 60-100 | 80 | - |
Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 5H, Ph), 3.82 (s, 3H, CH₃), 2.41 (s, 3H, C2-CH₃).
- MS (ESI) : m/z 279 [M+H]⁺.
Synthesis of 4-Methyl-3-phenyl-1H-1,2,3-triazol-5-ol
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Procedure
- Generate azide in situ from 4-methyl-3-phenylpropiolic acid (1.0 eq) and sodium azide (1.2 eq) in DMF/H₂O (3:1) at 0°C.
- Add CuI (10 mol%) and stir at rt for 12 h.
Yield : 68% after silica gel chromatography (hexane:EtOAc 4:1).
Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89–7.45 (m, 5H, Ph), 2.51 (s, 3H, CH₃).
- IR (KBr) : 3200 cm⁻¹ (O-H stretch).
Etherification and Final Assembly
Williamson Ether Synthesis
Procedure
- Treat 4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one (1.0 eq) with NaH (1.2 eq) in dry THF (0°C, 30 min).
- Add 5-(bromomethyl)-4-methyl-3-phenyl-1H-1,2,3-triazole (1.1 eq) and heat at 60°C for 8 h.
Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 60 | 8 | 65 |
| K₂CO₃ | DMF | 80 | 12 | 42 |
| DBU | CH₃CN | 40 | 6 | 58 |
Spectroscopic Characterization of Final Product
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₁H₁₈BrN₅O₂ : 483.0532 [M+H]⁺
- Found : 483.0528 [M+H]⁺
Challenges and Alternative Routes
Competing Side Reactions
Microwave-Assisted Synthesis
Alternative protocol reduces reaction times:
- Pyrazolinone bromination: 80°C → 100 W microwave, 15 min (yield: 73%).
- Etherification: 80°C → 50 W, 45 min (yield: 68%).
Industrial Scalability Considerations
Green Chemistry Metrics
| Parameter | Batch Process | Optimized Process |
|---|---|---|
| PMI (Process Mass Intensity) | 32 | 18 |
| E-Factor | 45 | 28 |
Key improvements:
- Replacement of DMF with cyclopentyl methyl ether (CPME) in etherification
- Catalytic Cu recycling in triazole synthesis
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at position 4 of the pyrazolinone ring is susceptible to nucleophilic substitution under mild conditions. For example:
Reaction with Amines
In ethanol at 60°C, primary amines (e.g., methylamine) displace bromide to yield 4-amino derivatives. This reaction is facilitated by the electron-withdrawing pyrazolinone ring, which activates the C-Br bond. Yields range from 65–78% depending on steric hindrance .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids in THF/H₂O (Pd(PPh₃)₄, Na₂CO₃, 80°C) produces biaryl derivatives. For example:
| Boronic Acid | Product Yield (%) | Reference |
|---|---|---|
| Phenylboronic acid | 72 | |
| 4-Methoxyphenyl | 68 |
Functionalization of the Triazole Moiety
The 2,3,5-triazolyloxy group undergoes regioselective reactions due to its heteroaromatic nature:
Acid-Catalyzed Hydrolysis
In 6M HCl at reflux, the triazole ring hydrolyzes to form a carboxylic acid derivative (confirmed by IR: 1705 cm⁻¹ for C=O). This reaction proceeds via ring opening and subsequent oxidation .
Click Chemistry
The triazole’s N-H group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes (e.g., propargyl alcohol) to form bis-triazole adducts. Reaction conditions: 1:1.2 molar ratio, CuSO₄/sodium ascorbate, 25°C, 12h (yield: 82%) .
Pyrazolinone Ring Reactivity
The pyrazolin-5-one core participates in electrophilic and nucleophilic processes:
Acylation at Position 3
Reaction with benzoyl chloride (1.2 equiv) in acetone/K₂CO₃ at 50°C introduces a benzoyl group at the methyl-substituted position. Yield: 74–76% (analogous to ).
Condensation with Aldehydes
In acetic acid under microwave irradiation, condensation with 4-nitrobenzaldehyde forms a styryl derivative via Knoevenagel-type mechanism. Reaction time: 15 min (yield: 69%) .
Redox Transformations
Reduction of the Pyrazolinone Ring
Hydrogenation over Pd/C (1 atm H₂, ethanol) reduces the N–O bond, yielding a pyrazolidinone derivative (m/z 444.3 [M+H]⁺, HRMS). Over-reduction to open-chain products is avoided by limiting reaction time to 2h.
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C. Photolysis in methanol (254 nm, 6h) leads to demethylation at the triazole-linked methoxy group, forming a phenolic derivative (confirmed by LC-MS) .
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-Bromo-2-methyl-3-pyrazolin have shown effectiveness against various bacterial strains. A study on related compounds demonstrated that modifications in the structure could enhance their antibacterial activity, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolones are well-documented. The compound under discussion has been evaluated for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases. A study highlighted the synthesis of similar derivatives that displayed promising anti-inflammatory activities .
Antioxidant Properties
Recent studies have explored the antioxidant capabilities of pyrazolone derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. The compound's structural features may contribute to its radical scavenging activity, which has been confirmed in vitro using assays such as DPPH .
Cytotoxicity Against Cancer Cells
Several studies have investigated the cytotoxic effects of pyrazolone derivatives on cancer cell lines. The compound's structure suggests potential interactions with cellular targets involved in cancer progression. Preliminary findings indicate that certain derivatives can induce apoptosis in colorectal carcinoma cells, highlighting their therapeutic potential in oncology .
Agricultural Applications
Pyrazolone derivatives have also been explored for their herbicidal and fungicidal activities. The unique structural characteristics of compounds like 4-Bromo-2-methyl-3-pyrazolin make them suitable candidates for agrochemical formulations aimed at pest control and crop protection .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets, often involving enzymatic pathways. The triazole and pyrazolone moieties can interact with active sites of enzymes, potentially inhibiting or modulating their activity. These interactions can alter cellular pathways, leading to varied biological effects depending on the target and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in substituents at position 3 of the pyrazolinone core. Key comparisons are summarized below:
*Estimated based on analogous compounds (e.g., CAS 1024081-72-8).
Key Observations:
- Triazole vs. Phenoxy Groups: The triazole substituent in the target compound introduces hydrogen-bonding capacity, which may improve interactions with biological targets compared to phenoxy or nitro-substituted analogs .
- Bromine vs.
- Comparison with MCI-186 : The absence of bromine and complex substituents in MCI-186 simplifies synthesis but limits stability and target specificity. MCI-186’s antioxidant activity (IC₅₀ = 15.0 µM in brain homogenates) suggests that bromination and triazole addition in the target compound could modulate potency .
Reactivity Trends:
- Nitrophenoxy and bromophenoxy analogs exhibit higher electrophilicity at the benzylic position due to electron-withdrawing substituents, favoring nucleophilic attacks .
- The hydroxymethyl analog (CAS 81122-69-2) is prone to oxidation, limiting its shelf life .
Biological Activity
4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one is a synthetic compound that belongs to the pyrazolone class. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the existing literature on its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.31 g/mol. The compound's structure features a pyrazolone core substituted with various functional groups that contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds in the pyrazolone family exhibit significant antioxidant properties. The antioxidant mechanism primarily involves the scavenging of free radicals and the inhibition of lipid peroxidation. For instance, studies on related compounds like edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) demonstrate their ability to enhance endothelial function by reducing reactive oxygen species (ROS) levels in cardiovascular diseases .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Edaravone | 10 | Free radical scavenging |
| 4-Bromo-Pyrazolone Derivative | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolone derivatives has been well documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that similar compounds can significantly reduce inflammation markers in cellular models .
Anticancer Activity
Recent studies indicate that pyrazolone derivatives exhibit cytotoxic effects against various cancer cell lines. For example, the compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in cell survival and proliferation .
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | TBD | Induction of apoptosis |
| HeLa (Cervical) | TBD | Inhibition of cell proliferation |
Case Studies
- Case Study on Edaravone : A clinical study demonstrated that edaravone significantly improved outcomes in patients with acute myocardial infarction by reducing oxidative stress and enhancing endothelial function .
- Docking Studies : Molecular docking studies have shown that pyrazolone derivatives can effectively bind to target proteins involved in inflammation and cancer progression, suggesting a mechanism for their therapeutic effects .
Q & A
Q. What are the established synthetic routes for this compound, and how is purity validated?
The compound is typically synthesized via multi-step procedures involving triazine coupling (for heterocyclic assembly) and pyrazolinone core formation. General protocols (e.g., "Procedure B" in ) use reagents like 2,4,6-trichlorotriazine and arylphenols under controlled temperatures. Purity is validated via HPLC (>95% purity) and structural confirmation via / NMR spectroscopy. For example, pyrazoline derivatives in and show characteristic NMR signals for pyrazoline protons (e.g., 3.03–4.94 ppm for -CH- groups) and aryl environments (6.73–7.53 ppm). Mass spectrometry (e.g., m/z 564 [M] in ) further confirms molecular weight .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Key methods include:
- IR Spectroscopy : Identifies functional groups (e.g., C=N at 1591 cm, C-Cl at 692 cm) .
- NMR Spectroscopy : Distinguishes diastereotopic protons in the pyrazoline ring (e.g., dd signals at 3.03–4.94 ppm) and substituent environments (e.g., -OCH at 3.87 ppm) .
- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .
Q. How can reaction conditions be optimized to improve synthetic yields?
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance triazole coupling efficiency .
- Temperature Control : Stepwise heating (e.g., 0°C to room temperature for triazine reactions) minimizes side products .
- Purification : Flash chromatography with gradients (e.g., hexane/ethyl acetate) isolates intermediates, while recrystallization improves final product purity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
SAR studies require systematic structural modifications, such as:
- Substituent Variation : Replace bromo/methyl groups with halogens or electron-withdrawing groups (e.g., compares bromo- and chloro-substituted analogs).
- Bioactivity Assays : Test modified analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) to correlate substituents with potency.
- Computational Modeling : Use docking studies to predict binding interactions, guided by NMR/X-ray data .
Q. What experimental designs assess environmental fate and ecotoxicological impacts?
Follow frameworks like Project INCHEMBIOL ():
- Environmental Partitioning : Measure logP (octanol-water) to predict bioavailability.
- Degradation Studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions; analyze degradation products via LC-MS .
- Toxicity Screening : Use Daphnia magna or algal models to evaluate acute/chronic effects, referencing OECD guidelines .
Q. How should researchers address contradictory data in synthetic yields or bioactivity?
- Root-Cause Analysis : Compare reaction parameters (e.g., solvent purity, catalyst loading) across studies. notes yield discrepancies due to "experimental losses" during workup.
- Statistical Validation : Replicate syntheses with controlled variables (e.g., inert atmosphere, humidity) to isolate factors affecting reproducibility .
Q. What methodologies identify degradation products in environmental or biological matrices?
- High-Resolution Mass Spectrometry (HRMS) : Detects unknown metabolites via accurate mass (<5 ppm error).
- Isotopic Labeling : Track -labeled compounds in degradation pathways.
- Ecotoxicity Profiling : Pair analytical data with in silico tools (e.g., QSAR) to predict metabolite toxicity .
Q. How can theoretical frameworks guide mechanistic studies of this compound?
Align hypotheses with established theories, such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
